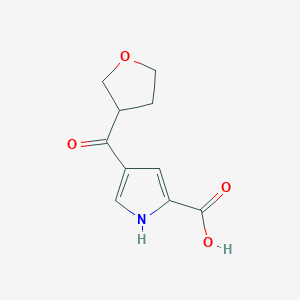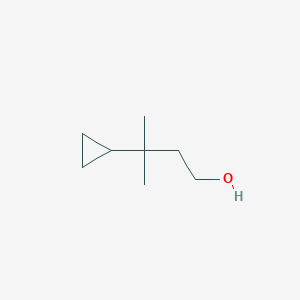
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It is used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals . It appears as light tan to dark gray crystals or a brown solid .
Synthesis Analysis
The synthesis of 3,5-dichloroaniline involves several methods including a mixed dichlorobenzene method, an acetanilide method, a polyhalogenated aniline dehalogenation and hydrogenation method, a 1, 3, 5-trichlorobenzene ammonolysis method, a 2, 6-dichloro-4-nitroaniline method, a Hoffman method of 3, 5-dichlorobenzamide and an o-nitroaniline method .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
3,5-Dichloroaniline is a primary metabolite derived from the breakdown of phenylurea herbicides and dicarboximide fungicides in both soils and plants . It can be transformed through an immobilized laccase mediator system .
Physical And Chemical Properties Analysis
3,5-Dichloroaniline is a pure needle-shaped crystal, has the melting point of 51-53 ℃, the boiling point of 259-260 ℃/98.7kPa, is dissolved in ethanol and ether, is insoluble in water .
Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored the use of immobilized fungal laccase for efficient removal of 3,5-DCA from aqueous media. The biotransformation pathway involves coupling reactions, leading to potential environmental remediation of this aniline metabolite .
- Significance : Its residues in vegetables and fruits pose health risks to humans due to higher toxicity compared to the parent fungicides. Monitoring and understanding its nephrotoxic potential are crucial for food safety .
Environmental Remediation
Food Safety and Toxicology
Renal Metabolism Studies
Safety and Hazards
Zukünftige Richtungen
The future directions for 3,5-Dichloroaniline research could involve studying its biotransformation through an immobilized laccase mediator system, which was shown to be potentially useful in the sustainable environmental remediation of aniline metabolite (i.e., 3,5-DCA) derived from dicarboximide fungicides .
Wirkmechanismus
Target of Action
It is known that 3,5-dichloroaniline, a related compound, is used in the production of dyes and herbicides
Mode of Action
The mode of action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is currently unknown. As a derivative of 3,5-dichloroaniline, it may share some of the same interactions with its targets . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Studies have shown that 3,5-dichloroaniline, a metabolite of certain pesticides, can have significant effects on soil microorganisms and their associated biochemical pathways . Further investigation is needed to determine the specific pathways affected by this compound.
Result of Action
The molecular and cellular effects of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid are currently unknown. Related compounds such as 3,5-dichloroaniline have been shown to have nephrotoxic effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms in the soil can affect the degradation and toxicity of 3,5-dichloroaniline . Similarly, the action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid may also be influenced by environmental factors.
Eigenschaften
IUPAC Name |
3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCWXBYAJLHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid | |
CAS RN |
145592-20-7 |
Source


|
| Record name | 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)



